molecular formula C8H5F4NO2 B1395272 5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid CAS No. 1214352-90-5

5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid

Cat. No.: B1395272
CAS No.: 1214352-90-5
M. Wt: 223.12 g/mol
InChI Key: URWGVWUYWSADSM-UHFFFAOYSA-N
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Description

5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a fluorine atom at position 5, and an acetic acid moiety (-CH₂COOH) at position 2 of the pyridine ring. This compound belongs to a class of fluorinated heterocyclic molecules known for their unique electronic and steric properties, which are influenced by the strong electron-withdrawing effects of fluorine and trifluoromethyl substituents. These features enhance metabolic stability and bioavailability, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science.

For instance, pyridine-2-acetic acid derivatives typically exhibit moderate hydrophilicity due to the carboxylic acid group, with molecular weights ranging between 200–300 g/mol.

Properties

IUPAC Name

2-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-4-1-5(8(10,11)12)6(13-3-4)2-7(14)15/h1,3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWGVWUYWSADSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes. These processes may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amino-substituted pyridines.

Scientific Research Applications

5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their function. Additionally, the electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and available data for 5-fluoro-3-(trifluoromethyl)pyridine-2-acetic acid and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid F (5), CF₃ (3), CH₂COOH (2) C₈H₅F₄NO₂ 243.13* Hypothesized metabolic stability; potential agrochemical/pharmaceutical applications Target Compound
3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid Cl (3), CF₃ (5), CH₂COOH (2) C₈H₅ClF₃NO₂ 257.58 Metabolite of fungicide fluopyram; detected in environmental samples
5-(Trifluoromethyl)pyridine-2-acetic acid CF₃ (5), CH₂COOH (2) C₈H₆F₃NO₂ 205.13 Boiling point: 275.1°C; density: 1.428 g/cm³
3-Phenyl-5-(trifluoromethyl)pyridine-2-acetic acid Ph (3), CF₃ (5), CH₂COOH (2) C₁₄H₁₀F₃NO₂ 281.24 Increased hydrophobicity due to phenyl group; potential use in drug design

*Calculated based on substituents.

Key Observations:
  • Substituent Position and Type: The target compound’s 5-fluoro and 3-CF₃ groups create a distinct electronic profile compared to analogs like 3-chloro-5-CF₃ () or 5-CF₃ (). Fluorine’s high electronegativity may enhance acidity at the acetic acid group compared to chlorine or phenyl substituents.
  • Metabolic and Environmental Behavior :

    • 3-Chloro-5-CF₃-pyridine-2-acetic acid (TPAA) is a degradation product of the fungicide fluopyram, highlighting the environmental persistence of such trifluoromethylated pyridines. The target compound’s fluorine substituent might alter its degradation pathway compared to chlorine-containing analogs.

Physicochemical Properties

  • Acidity and Solubility :
    The acetic acid moiety contributes to moderate water solubility, while CF₃ and fluorine substituents increase lipophilicity. For example, 5-CF₃-pyridine-2-acetic acid () has a boiling point of 275.1°C, suggesting thermal stability.

  • Synthetic Accessibility : Methods for synthesizing pyridine-2-acetic acid derivatives often involve condensation reactions (e.g., refluxing with glacial acetic acid; ) or coupling with boronic acids ().

Biological Activity

5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both fluoro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, which are critical for drug design and efficacy. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid is C8H6F4NO2C_8H_6F_4NO_2. The key structural components include:

  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Fluoro group : Enhances the compound's reactivity.
  • Trifluoromethyl group : Increases lipophilicity and metabolic stability.
  • Acetic acid moiety : Contributes to the compound's acidity and potential interactions with biological targets.

The biological activity of 5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the fluoro group may facilitate interactions with nucleophilic residues in proteins. This can lead to inhibition of enzyme activity or modulation of receptor functions.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer activity. For instance, research has shown that similar pyridine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC) models. The IC50 values for these compounds often fall within the nanomolar range, suggesting potent activity against tumor cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Trifluoromethyl-containing compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The lipophilic nature of these compounds aids in penetrating microbial membranes, enhancing their efficacy.

Case Studies

  • Anticancer Activity in Mice
    • A study involving a mouse model inoculated with MDA-MB-231 cells showed that treatment with 5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid resulted in significant inhibition of tumor growth compared to control groups. The compound exhibited an IC50 value of approximately 0.126 µM, indicating strong selective toxicity towards cancer cells over normal cells .
  • Inhibition of Enzymatic Activity
    • Another investigation focused on the compound's ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. The results showed that the compound could significantly reduce MMP-2 and MMP-9 activity, further supporting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 ValueReference
AnticancerMDA-MB-2310.126 µM
AntimicrobialVarious pathogensNot specified
MMP InhibitionMMP-2/MMP-9Significant reduction

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-3-(trifluoromethyl)pyridine-2-acetic acid, and how can reaction parameters be controlled to improve yield?

The synthesis of fluorinated pyridine derivatives typically involves multi-step reactions, including halogenation, nucleophilic substitution, and carboxylation. For analogous compounds (e.g., 5-hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid), critical parameters include:

  • Temperature : Elevated temperatures (80–120°C) for cyclization steps.
  • Catalysts : Palladium or copper catalysts for cross-coupling reactions.
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    Example optimization table:
StepReaction TypeTemp (°C)CatalystYield (%)
1Halogenation60–80KI/PPh₃65–75
2Cross-coupling100–120Pd(dba)₂50–60
3CarboxylationRT70–80

Q. Which analytical methods are most reliable for characterizing purity and confirming the structure of this compound?

  • LCMS/HPLC : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) and mass spectrometry (e.g., m/z 366 [M+H]⁺ for related pyrimidine derivatives) are critical for confirming molecular weight and purity .
  • NMR : ¹⁹F NMR is essential to verify fluorinated substituents, while ¹H/¹³C NMR resolves pyridine ring protons and acetic acid moiety .
  • X-ray crystallography : For unambiguous confirmation of regiochemistry (e.g., distinguishing 2- vs. 3-substituted pyridines) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and which computational parameters are critical?

DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) can model:

  • Electron density distribution : Fluorine and trifluoromethyl groups withdraw electron density, altering reactivity at the pyridine ring and acetic acid group.
  • Local kinetic energy : Correlates with stability in aqueous media (e.g., hydrolysis resistance) .
    Key parameters:
  • Solvent models (PCM for polar solvents).
  • Vibrational frequency analysis to confirm stationary points.

Q. How do structural modifications (e.g., fluorine position, trifluoromethyl substitution) influence biological activity, and what SAR trends exist?

Structure-activity relationship (SAR) studies on analogs (e.g., GR159897, a fluorinated indole derivative) reveal:

  • Trifluoromethyl groups : Enhance metabolic stability and lipophilicity (logP increase by ~0.5 units).
  • Fluorine at position 5 : Reduces off-target interactions in kinase assays (e.g., IC₅₀ improvements by 10-fold) .
    Example comparison:
Substituent PositionTarget Binding Affinity (nM)Metabolic Stability (t₁/₂, h)
5-Fluoro15 ± 24.5 ± 0.3
6-Fluoro120 ± 152.1 ± 0.2

Q. How can discrepancies between in vitro and in vivo bioactivity data be resolved for this compound?

Common causes include:

  • Solubility issues : Use surfactants (e.g., Tween-80) or co-solvents (DMSO:PBS ratios) for in vivo formulations.
  • Metabolic inactivation : LC-MS/MS profiling to identify metabolites (e.g., glucuronidation at the acetic acid group) .
    Recommended workflow:

Validate in vitro assays with positive controls (e.g., known kinase inhibitors).

Perform pharmacokinetic studies (Cmax, AUC) to correlate exposure and efficacy.

Q. What precautions are required for safe handling and waste disposal of fluorinated pyridine derivatives?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., HF byproducts).
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before incineration or encapsulation .

Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?

  • Directing groups : The acetic acid moiety can act as a directing group for C–H activation at the 4-position using Pd(OAc)₂.
  • Halogen exchange : Replace iodine (from intermediates like 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid) via Buchwald-Hartwig amination .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH stability : Stable in acidic conditions (pH 2–6) but hydrolyzes at pH >8 due to deprotonation of the acetic acid group.
  • Thermal stability : Decomposes above 200°C (DSC/TGA data), with trifluoromethyl groups contributing to thermal resistance .

Data Contradiction Analysis Example
Issue: Conflicting reports on IC₅₀ values in kinase assays.
Resolution:

  • Compare assay conditions (ATP concentration, enzyme sources).
  • Test analogs (e.g., 5-methoxy-2-(trifluoromethyl)pyridine) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid
Reactant of Route 2
5-Fluoro-3-(trifluoromethyl)pyridine-2-acetic acid

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